REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH2:8][n:9]1[cH:10][cH:11][c:12]2[n:13][cH:14][n:15][c:16]([Cl:18])[c:17]12)([CH3:5])([CH3:19])[CH3:20].[CH3:22][CH2:23][CH2:24][CH2:25][N+:26]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:31][CH2:32][CH2:33][CH3:34])[CH2:35][CH2:36][CH2:37][CH3:38].[F-:21].[O:39]1[CH2:40][CH2:41][CH2:42][CH2:43]1.[OH2:44]>>[OH:6][CH2:7][CH2:8][n:9]1[cH:10][cH:11][c:12]2[n:13][cH:14][n:15][c:16]([Cl:18])[c:17]12
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Name
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CC(C)(C)[Si](C)(C)OCCn1ccc2ncnc(Cl)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCn1ccc2ncnc(Cl)c21
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[F-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
|
OCCn1ccc2ncnc(Cl)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |